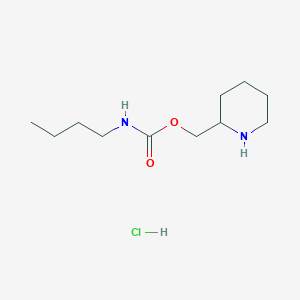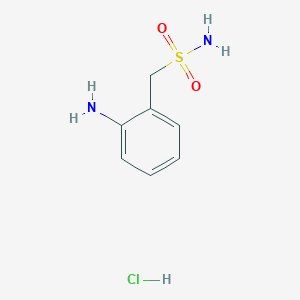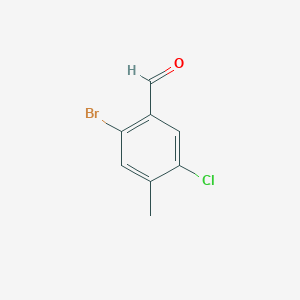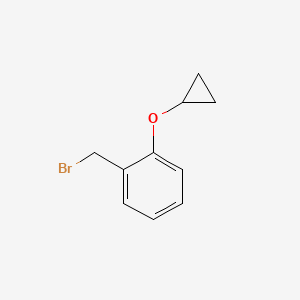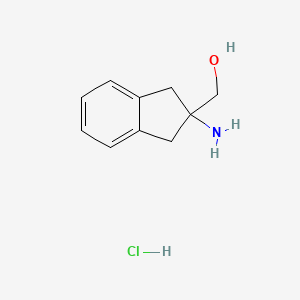
(2-Amino-indan-2-yl)-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-indan-2-yl)-methanol hydrochloride is a chemical compound with a unique structure that includes an indane ring system substituted with an amino group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-indan-2-yl)-methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indan-2-one, which is commercially available or can be synthesized from indene.
Reduction: Indan-2-one is reduced to (2-Hydroxy-indan-2-yl)-methanol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction using reagents like ammonium chloride and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ammonium chloride, hydrochloric acid, and suitable catalysts.
Major Products Formed:
Oxidation Products: Indanones or indanals.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Substituted indane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2-Amino-indan-2-yl)-methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Amino-indan-2-yl)-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the indane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
(2-Hydroxy-indan-2-yl)-methanol: A precursor in the synthesis of (2-Amino-indan-2-yl)-methanol hydrochloride.
Indan-2-one: The starting material for the synthesis.
(2-Amino-indan-2-yl)-methanol: The free base form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10(7-12)5-8-3-1-2-4-9(8)6-10;/h1-4,12H,5-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMLPGVPRLLJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
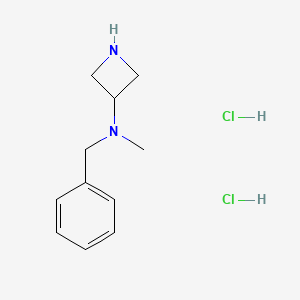

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

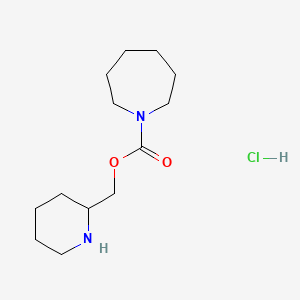
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
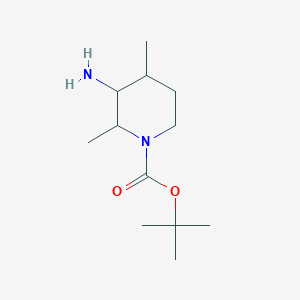
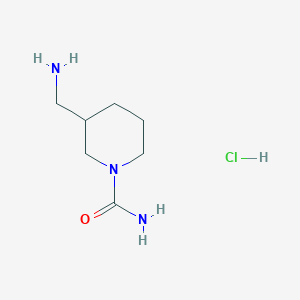
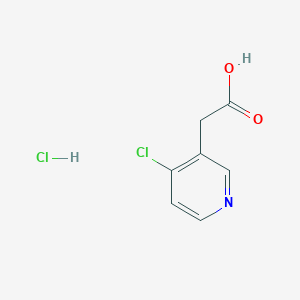
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
